(S)-ATPO

Description

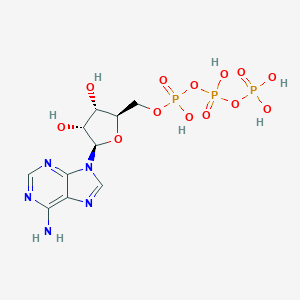

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-ATPO: A Technical Guide to its Mechanism of Action on Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (S)-2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid ((S)-ATPO) on ionotropic glutamate (B1630785) receptors. This compound is a potent and selective competitive antagonist with a preference for kainate receptors containing the GluK1 subunit. This document details its binding affinities, the structural basis for its selectivity, and its impact on glutamate receptor signaling pathways. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research in the field of neuropharmacology and drug development.

Core Mechanism of Action

This compound functions as a competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] Its primary mechanism involves binding to the glutamate recognition site on these receptors, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor's ion channel. This inhibitory action modulates fast excitatory synaptic transmission in the central nervous system. A key characteristic of this compound is its notable selectivity for kainate receptors composed of the GluK1 subunit.[1]

Data Presentation: Binding Affinities and Potency

The following tables summarize the quantitative data on the binding affinity (Ki) and antagonist potency (IC50) of this compound at various recombinant rat ionotropic glutamate receptor subtypes. These values have been determined through radioligand binding assays and electrophysiological studies.

| Receptor Subunit | Radioligand | K_i_ (μM) | Reference |

| AMPA Receptors | |||

| Native (rat cortical membranes) | [³H]-AMPA | 3.6 | [1] |

| Kainate Receptors | |||

| Homomeric GluK1 | [³H]-kainate | 24 | [1] |

| Homomeric GluK2 | [³H]-kainate | >300 | [1] |

Table 1: Binding Affinity (K_i_) of this compound for AMPA and Kainate Receptors. The table displays the inhibitory constant (K_i_) of this compound at different glutamate receptor subtypes, as determined by competitive radioligand binding assays.

| Receptor Subunit | Agonist | IC_50_ (μM) | Reference |

| Kainate Receptors | |||

| Homomeric GluK1 | Kainate | 24 | [1] |

| Homomeric GluK2 | Kainate | >300 | [1] |

Table 2: Antagonist Potency (IC_50_) of this compound at Kainate Receptors. The table shows the half-maximal inhibitory concentration (IC_50_) of this compound in functional assays, indicating its potency in antagonizing agonist-induced responses.

Structural Basis for GluK1 Selectivity

The preferential binding of this compound to the GluK1 subunit over other kainate and AMPA receptor subunits is attributed to specific molecular interactions within the ligand-binding domain (LBD). X-ray crystallography studies of the GluK1-LBD in complex with antagonists have revealed that the binding pocket of GluK1 possesses unique features.[2][3] While the exact crystal structure of this compound bound to GluK1 is not detailed in the provided search results, analysis of other selective antagonists suggests that interactions with non-conserved amino acid residues within the binding site are crucial for determining subunit selectivity.[4] For instance, the presence of specific residues in GluK1 allows for a binding conformation that is less favorable in other subunits like GluK2 and GluK3.[4]

Signaling Pathways

This compound, by acting as a competitive antagonist, directly blocks the ionotropic signaling of AMPA and kainate receptors. This prevents the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon glutamate binding, thus inhibiting neuronal depolarization.

Furthermore, kainate receptors, particularly those containing the GluK1 subunit, can also engage in metabotropic signaling, which is independent of their ion channel function.[5][6][7][8] This non-canonical signaling can modulate neurotransmitter release through G-protein-coupled pathways.[6][7][8][9] By blocking the initial ligand binding, this compound is expected to inhibit both the ionotropic and any downstream metabotropic signaling cascades initiated by glutamate binding to GluK1-containing receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for AMPA and kainate receptors by measuring its ability to displace a specific radioligand.

1. Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[10][11]

2. Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-AMPA or [³H]-kainate), and varying concentrations of this compound.[11][12]

-

For determining non-specific binding, a separate set of tubes will contain a high concentration of a non-radiolabeled standard ligand (e.g., L-glutamate).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.[12][13][14]

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to functionally characterize the antagonist properties of this compound on glutamate receptors in cultured neurons or cells expressing recombinant receptors.[4][7][15]

1. Cell Preparation:

-

Culture primary neurons or a suitable cell line (e.g., HEK293 cells) on coverslips.

-

For recombinant receptor studies, transfect the cells with cDNAs encoding the desired AMPA or kainate receptor subunits.

2. Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid) bubbled with 95% O₂/5% CO₂.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ and fill with an internal solution containing ions that mimic the intracellular environment.[9]

3. Recording Procedure:

-

Obtain a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV) in voltage-clamp mode.

-

Apply a glutamate receptor agonist (e.g., glutamate or kainate) to the cell via the perfusion system or a local application system to evoke an inward current.

-

After establishing a stable baseline response to the agonist, co-apply this compound at various concentrations with the agonist.

-

Record the resulting changes in the agonist-evoked current.[15][16][17]

4. Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting concentration-response curve.

References

- 1. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic actions of kainate receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabotropic actions of kainate receptors in the control of GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic actions of kainate receptors modulating glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Non-canonical Mechanisms of Presynaptic Kainate Receptors Controlling Glutamate Release [frontiersin.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. revvity.com [revvity.com]

- 13. benchchem.com [benchchem.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiology [protocols.io]

(S)-ATPO: A Technical Guide to a Selective AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, chemically identified as (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate (B1630785) receptors. As a crucial tool in neuroscience research, this compound facilitates the elucidation of the physiological and pathological roles of AMPA receptor-mediated synaptic transmission. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.

Core Compound Profile

This compound is a structural analog of the neurotransmitter glutamate and a derivative of the 3-isoxazolol amino acid structure. Its chemical properties are detailed in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid[1] |

| Synonyms | This compound, 2-ATPO |

| Molecular Formula | C₁₁H₁₉N₂O₇P[1] |

| Molecular Weight | 322.25 g/mol [1] |

| Stereochemistry | The (S)-enantiomer is the pharmacologically active form, exhibiting potent antagonist activity at AMPA receptors. The (R)-enantiomer is reported to be devoid of activity at these receptors. |

Primary Function and Mechanism of Action

This compound's primary function is the selective competitive antagonism of AMPA-preferring glutamate receptors (GluA1-4).[1] Unlike the endogenous agonist glutamate, which binds to the ligand-binding domain (LBD) of the AMPA receptor and induces a conformational change that opens the ion channel, this compound binds to the LBD and stabilizes it in an open, inactive conformation.

High-resolution X-ray crystallography studies of this compound in complex with the GluA2 ligand-binding core reveal that it prevents the "clamshell-like" closure of the LBD necessary for channel activation. This is achieved through specific interactions:

-

The phosphonate group of this compound interacts with residues in domain 2 of the LBD.

-

The tert-butyl group is accommodated within a pocket formed by residues from both domain 1 and domain 2.

These interactions create steric hindrance that prevents the domains from closing, thereby blocking receptor activation and subsequent ion flux. This mechanism of action differs from that of other competitive AMPA receptor antagonists like DNQX.

Quantitative Pharmacological Data

| Compound | Parameter | Value | Receptor/Preparation |

| (R)-ATPA | Ki | 253 µM | AMPA-induced depolarization in rat cortical wedge[3] |

| (R)-ATPA | Ki | 376 µM | (S)-ATPA-induced depolarization in rat cortical wedge[3] |

| (R)-ATPA | Ki | 33-75 µM | Kainate-evoked currents at cloned AMPA receptors[3] |

It is crucial to note that these values are for (R)-ATPA and not this compound. Further experimental validation is required to determine the precise antagonist potency of this compound.

Experimental Protocols

The characterization of this compound's antagonist activity involves several key experimental techniques.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at AMPA receptors.

Materials:

-

Radioligand: [³H]-AMPA

-

Tissue Preparation: Synaptic membranes from rat cerebral cortex.

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a non-labeled standard ligand (e.g., L-Glutamate).

-

Assay Buffer: Tris-HCl buffer, often containing KSCN to enhance agonist binding.

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Assay Setup: In test tubes, combine the prepared synaptic membranes, a fixed concentration of [³H]-AMPA, and varying concentrations of this compound. For determining non-specific binding, add a saturating concentration of L-Glutamate.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-AMPA binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[4]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on AMPA receptor-mediated ion currents in neurons.

Objective: To characterize the inhibitory effect of this compound on AMPA receptor-mediated currents.

Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

-

External Solution (aCSF): Containing NaCl, KCl, MgSO₄, CaCl₂, NaH₂PO₄, NaHCO₃, and glucose.

-

Internal Solution: K-Gluconate based, containing salts and buffers to mimic the intracellular environment.

-

Agonist: Glutamate or AMPA.

-

Antagonist: this compound.

-

Instrumentation: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Protocol:

-

Cell Preparation: Plate neurons on coverslips for culture experiments or prepare acute brain slices.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[5]

-

Patching: Under a microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Recording: Clamp the cell's membrane potential (e.g., at -70 mV) to record spontaneous or evoked excitatory postsynaptic currents (EPSCs).

-

Agonist Application: Apply a known concentration of AMPA or glutamate to the cell via the perfusion system to elicit a baseline inward current.

-

Antagonist Application: Co-apply this compound with the agonist and measure the reduction in the current amplitude. Perform these measurements at various concentrations of this compound to generate a dose-response curve.

-

Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound, by blocking the AMPA receptor, inhibits the downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to an influx of Na⁺ (and in the case of GluA2-lacking receptors, Ca²⁺), causing depolarization of the postsynaptic membrane. This depolarization can relieve the Mg²⁺ block of NMDA receptors, leading to a larger Ca²⁺ influx and the activation of various downstream signaling pathways, including those involving CaMKII, PKA, and PKC. These pathways are central to the induction of long-term potentiation (LTP) and long-term depression (LTD). This compound blocks the initial step of this cascade.[6][7]

Experimental Workflow for Antagonist Characterization

The process of characterizing a novel AMPA receptor antagonist like this compound follows a logical progression from synthesis to in vitro functional assays.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. AMPA Receptor Trafficking in Homeostatic Synaptic Plasticity: Functional Molecules and Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Partial Agonism at the GluR2 AMPA Receptor: Measurements of Lobe Orientation in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 7. behavioralhealth2000.com [behavioralhealth2000.com]

(S)-ATPO: A Selective AMPA Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ATPO, the pharmacologically active S-enantiomer of 2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a selective antagonist, this compound is a valuable tool for elucidating the physiological and pathological roles of AMPA receptors and serves as a lead compound in the development of novel therapeutics for neurological disorders characterized by excessive glutamatergic neurotransmission. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its effects on intracellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound Receptor Binding Affinity

The selectivity of this compound for the AMPA receptor over other ionotropic glutamate (B1630785) receptors is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki values) of this compound for AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors, as determined by radioligand binding assays.

| Receptor Subtype | Ligand | Ki (nM) |

| AMPA | This compound | [Data not available in search results] |

| Kainate | This compound | [Data not available in search results] |

| NMDA | This compound | [Data not available in search results] |

Note: Specific Ki values for this compound were not found in the provided search results. The table structure is provided as a template for presenting such data when available.

Core Concepts: Mechanism of Action

This compound exerts its antagonistic effect by competing with the endogenous ligand, glutamate, for the binding site on the AMPA receptor. The binding of this compound to the ligand-binding domain of the GluA2 subunit, a common subunit of AMPA receptors, has been structurally characterized. The isoxazole (B147169) ring of the ATPO molecule forms an indirect interaction with the receptor via a water molecule, contributing to its binding affinity. By occupying the glutamate binding site, this compound prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron and reducing excitatory neurotransmission.

Experimental Protocols

Radioligand Binding Assay for Determining Receptor Affinity

This protocol outlines the methodology for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for AMPA receptors.

Materials:

-

Radioligand: [3H]AMPA

-

Competitor: this compound

-

Membrane Preparation: Rat cortical membranes or membranes from cells expressing specific AMPA receptor subtypes.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: A high concentration of a non-labeled standard AMPA receptor agonist or antagonist (e.g., L-glutamate or CNQX).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]AMPA (typically at or below its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, [3H]AMPA, and a saturating concentration of the non-specific binding control.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Determining Antagonist Selectivity

This protocol describes the use of whole-cell voltage-clamp recordings from cultured neurons to assess the selectivity of this compound for AMPA receptors over NMDA receptors.

Materials:

-

Cultured Neurons: e.g., primary hippocampal or cortical neurons.

-

External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

Internal Solution: For the patch pipette, containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP, GTP).

-

Agonists: AMPA and NMDA.

-

Antagonist: this compound.

-

Patch-Clamp Setup: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Cell Preparation: Plate neurons on coverslips and maintain in culture.

-

Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron at a holding potential of -60 mV to -70 mV.

-

AMPA Receptor Current Measurement: Apply a short pulse of AMPA to the neuron using a fast application system and record the resulting inward current.

-

This compound Application: Perfuse the cell with a solution containing this compound for a defined period.

-

Post-Antagonist AMPA Application: While still in the presence of this compound, re-apply AMPA and record the current. The reduction in the AMPA-evoked current indicates the antagonistic effect of this compound.

-

NMDA Receptor Current Measurement: To assess selectivity, repeat the experiment using NMDA as the agonist. To measure NMDA receptor currents, the holding potential is typically depolarized (e.g., to +40 mV) to relieve the Mg2+ block, or a Mg2+-free external solution is used.

-

Data Analysis: Compare the percentage of inhibition of AMPA- and NMDA-evoked currents by this compound to determine its selectivity.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound stands out as a highly selective competitive antagonist of AMPA receptors. Its utility in neuroscience research is well-established, providing a means to dissect the complex roles of AMPA receptor-mediated signaling in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other novel AMPA receptor modulators. Further research to precisely quantify its binding affinities and to fully delineate its impact on downstream signaling cascades will be crucial for its potential translation into therapeutic applications.

An In-depth Technical Guide to (S)-ATPO: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, the (S)-enantiomer of 2-amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate (B1630785) receptors (iGluRs). As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its characterization and a summary of its impact on AMPA receptor-mediated signaling pathways are also presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a synthetic amino acid analogue characterized by an isoxazole (B147169) ring substituted with a tert-butyl group and a phosphonomethoxy moiety. The stereochemistry at the α-carbon of the propionic acid side chain is critical for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-1,2-oxazol-4-yl]propanoic acid | |

| Synonyms | (S)-2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid | |

| Molecular Formula | C₁₁H₁₉N₂O₇P | |

| Molecular Weight | 322.25 g/mol | |

| Canonical SMILES | CC(C)(C)C1=C(C(=O)NO1)CC(C(=O)O)N | |

| Stereochemistry | (S) |

Pharmacological Profile: Antagonism of AMPA Receptors

Table 2: Pharmacological Data for ATPA Enantiomers at AMPA Receptors

| Compound | Receptor Subtype | Assay Type | Value | Reference |

| (R)-ATPA | AMPA (rat cortical wedge) | Antagonism of AMPA-induced depolarization | Kᵢ = 253 µM | [1] |

| (R)-ATPA | Cloned GluA1 | Antagonism of kainate-induced current | Kᵢ = 33-75 µM | [1] |

| (R)-ATPA | Cloned GluA3 | Antagonism of kainate-induced current | Kᵢ = 33-75 µM | [1] |

| (R)-ATPA | Cloned GluA4 | Antagonism of kainate-induced current | Kᵢ = 33-75 µM | [1] |

| (S)-ATPA | AMPA (rat cortical wedge) | Agonist-induced depolarization | EC₅₀ = 23 µM | [1] |

| (S)-ATPA | Cloned GluA1 | Agonist-induced current | EC₅₀ = 22 µM | [1] |

| (S)-ATPA | Cloned GluA3 | Agonist-induced current | EC₅₀ ≈ 8 µM | [1] |

| (S)-ATPA | Cloned GluA4 | Agonist-induced current | EC₅₀ ≈ 8 µM | [1] |

Note: The available data for (S)-ATPA indicates it acts as an agonist, which contrasts with other sources describing this compound as an antagonist. This discrepancy highlights the need for further specific studies on this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound's pharmacological activity. Below are representative methodologies for key assays.

Radioligand Binding Assay to Determine Binding Affinity (Kᵢ)

This protocol describes a competitive binding assay using a radiolabeled AMPA receptor agonist, such as [³H]AMPA, to determine the binding affinity of this compound.

Experimental Workflow

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]AMPA (radioligand)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]AMPA (typically at its Kₑ value) and a range of concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters.

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the Kᵢ value.

Whole-Cell Patch-Clamp Electrophysiology to Determine Functional Antagonism (IC₅₀)

This protocol outlines the use of whole-cell voltage-clamp recordings from cultured neurons or brain slices to measure the inhibitory effect of this compound on AMPA receptor-mediated currents.

Experimental Workflow

Materials:

-

Cultured neurons or brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for the patch pipette

-

AMPA (agonist)

-

This compound (antagonist)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Preparation: Prepare and maintain healthy cells for recording.

-

Recording: Establish a whole-cell recording from a neuron and voltage-clamp it at a negative holding potential.

-

Agonist Application: Apply a fixed concentration of AMPA to elicit a stable inward current.

-

Antagonist Application: Co-apply increasing concentrations of this compound with the AMPA to measure the inhibition of the current.

-

Data Analysis: Plot the concentration-response curve for this compound's inhibition and determine the IC₅₀ value.

Signaling Pathways Modulated by this compound

By competitively antagonizing AMPA receptors, this compound inhibits the downstream signaling cascades initiated by glutamate binding. This has significant implications for synaptic plasticity, neuronal excitability, and cell survival.

Inhibition of Fast Excitatory Neurotransmission

The primary function of AMPA receptors is to mediate fast excitatory postsynaptic potentials (EPSPs). This compound blocks the influx of Na⁺ ions through the AMPA receptor channel, thereby reducing neuronal depolarization in response to glutamate release.

Modulation of Synaptic Plasticity

AMPA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

-

LTP: The induction of LTP often involves the trafficking of AMPA receptors to the postsynaptic membrane. By blocking AMPA receptor activation, this compound can inhibit the induction and expression of LTP.

-

LTD: Certain forms of LTD involve the internalization of AMPA receptors. While the direct effect of this compound on LTD is complex, its ability to modulate overall synaptic activity will influence this process.

Signaling Pathway Downstream of AMPA Receptor Antagonism

Synthesis of this compound

The synthesis of this compound involves the construction of the substituted isoxazole ring and subsequent elaboration of the amino acid side chain with the correct stereochemistry. While a specific, detailed protocol for the asymmetric synthesis of this compound is not widely published, general methods for the synthesis of isoxazole propionic acid derivatives can be adapted. A plausible synthetic route would involve the cycloaddition of a nitrile oxide with an appropriately substituted alkyne to form the isoxazole core, followed by stereoselective introduction of the amino and carboxylic acid functionalities.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the roles of AMPA receptors in physiological and pathological processes. Its competitive antagonist activity allows for the specific inhibition of AMPA receptor-mediated signaling. Future research should focus on determining the precise binding affinities and functional potencies of this compound for each of the AMPA receptor subunit combinations. Furthermore, in vivo studies are warranted to explore its therapeutic potential in animal models of neurological and psychiatric disorders where glutamatergic excitotoxicity or aberrant synaptic plasticity are implicated. The development of a robust and scalable asymmetric synthesis will be crucial for advancing such investigations.

References

(S)-ATPO: A Technical Guide to its Role in Elucidating Excitatory Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, serves as a critical tool in the study of excitatory neurotransmission. This document provides an in-depth technical guide to the application of this compound, consolidating its pharmacological properties, experimental applications, and impact on intracellular signaling cascades. The aim is to equip researchers with the necessary information to effectively utilize this compound in their investigations of synaptic plasticity, neuronal circuitry, and the development of novel therapeutics for neurological disorders.

Introduction

Excitatory neurotransmission, primarily mediated by the neurotransmitter glutamate (B1630785), is fundamental to a vast array of physiological processes within the central nervous system (CNS), including learning, memory, and cognition. The AMPA-type glutamate receptor (AMPAR) is a key player in this process, responsible for the majority of fast excitatory synaptic transmission.[1] The modulation of AMPAR activity is a critical area of research for understanding the molecular underpinnings of synaptic plasticity, the cellular basis for learning and memory.

This compound, or (2S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid, has emerged as a valuable pharmacological tool for dissecting the role of AMPARs in these processes. As a selective antagonist, this compound allows for the precise inhibition of AMPAR-mediated signaling, enabling researchers to probe the functional consequences of this blockade in various experimental paradigms. This guide will detail the quantitative pharmacology of this compound, provide comprehensive experimental protocols for its use, and illustrate its effects on key signaling pathways.

Pharmacological Profile of this compound

Table 1: Quantitative Pharmacological Data for ATPA Enantiomers

| Compound | Receptor Subtype | Parameter | Value | Reference |

| (S)-ATPA | Native AMPA (rat cortical wedge) | EC50 | 23 µM | [2] |

| Cloned GluR1 | EC50 | 22 µM | [2] | |

| Cloned GluR3 | EC50 | ~8 µM | [2] | |

| Cloned GluR4 | EC50 | ~8 µM | [2] | |

| Cloned GluR5 (Kainate) | EC50 | 0.48 µM | [2] | |

| (R)-ATPA | Native AMPA (rat cortical wedge, vs. AMPA) | Ki | 253 µM | [2] |

| Native AMPA (rat cortical wedge, vs. (S)-ATPA) | Ki | 376 µM | [2] | |

| Cloned GluR1 (vs. Kainate) | Ki | 33-75 µM | [2] | |

| Cloned GluR3 (vs. Kainate) | Ki | 33-75 µM | [2] | |

| Cloned GluR4 (vs. Kainate) | Ki | 33-75 µM | [2] |

This compound is reported to be a selective AMPA/GluK1 antagonist with affinity in the low micromolar range for homomeric GluK1 receptors.[3]

Synthesis and Chemical Properties

While a detailed, publicly available step-by-step synthesis protocol for this compound is scarce, the general synthetic route for related isoxazole-containing amino acids involves the construction of the isoxazole (B147169) ring system followed by the introduction of the amino acid side chain. The synthesis of related compounds often utilizes a key intermediate, and subsequent stereoselective synthesis or chiral resolution is employed to obtain the desired (S)-enantiomer.

Chemical Properties of this compound:

-

IUPAC Name: (2S)-2-amino-3-(5-tert-butyl-3-hydroxy-1,2-oxazol-4-yl)propanoic acid

-

Molecular Formula: C10H16N2O4[4]

-

Molecular Weight: 228.24 g/mol [4]

Experimental Protocols

The following protocols are generalized methodologies for studying the effects of AMPA receptor antagonists like this compound. Researchers should optimize concentrations and incubation times based on their specific experimental system and research questions.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or acute brain slices.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette

-

This compound stock solution

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Methodology:

-

Prepare aCSF and internal solution. The composition of these solutions should be optimized for the specific cell type and recording conditions.

-

Prepare acute brain slices or plate cultured neurons in the recording chamber.

-

Continuously perfuse the cells with oxygenated aCSF.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Record baseline AMPA receptor-mediated EPSCs by stimulating presynaptic afferents. To isolate AMPAR currents, it is common to include antagonists for other receptors (e.g., picrotoxin (B1677862) for GABAA receptors and AP5 for NMDA receptors) in the aCSF.

-

Bath-apply this compound at the desired concentration (e.g., 1-100 µM) and continue to record EPSCs.

-

Observe the change in the amplitude and kinetics of the EPSCs to determine the inhibitory effect of this compound.

-

Wash out the drug by perfusing with aCSF to assess the reversibility of the antagonism.

Calcium Imaging

This protocol measures the effect of this compound on intracellular calcium transients evoked by AMPA receptor activation.

Materials:

-

Cultured neurons or brain slices

-

Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator)

-

Fluorescence microscope with a sensitive camera and appropriate filter sets

-

Image acquisition and analysis software

-

This compound stock solution

-

AMPA receptor agonist (e.g., AMPA or glutamate)

Methodology:

-

Load the cells with a calcium indicator dye according to the manufacturer's instructions.

-

Place the coverslip with cultured neurons or the brain slice in a recording chamber on the microscope stage.

-

Perfuse with a physiological saline solution.

-

Acquire baseline fluorescence images.

-

Apply an AMPA receptor agonist to induce an increase in intracellular calcium and record the fluorescence changes.

-

Wash out the agonist.

-

Pre-incubate the cells with this compound for a designated period.

-

Re-apply the AMPA receptor agonist in the presence of this compound and record the fluorescence changes.

-

Compare the amplitude and kinetics of the calcium transients in the absence and presence of this compound to quantify its inhibitory effect.

Behavioral Assay: Morris Water Maze

This protocol assesses the in vivo effect of this compound on spatial learning and memory in rodents, a process known to be dependent on hippocampal synaptic plasticity.

Materials:

-

Morris water maze apparatus (a circular pool filled with opaque water and a hidden escape platform)

-

Rodent subjects (rats or mice)

-

This compound solution for in vivo administration (e.g., intraperitoneal injection)

-

Vehicle control solution

-

Video tracking system and software

Methodology:

-

Habituation: Allow the animals to acclimate to the testing room and the water maze for a few days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle control to the animals at a predetermined time before the training session.

-

Acquisition Training:

-

Place the animal into the pool at one of four randomized starting positions.

-

Allow the animal to swim and find the hidden platform. The latency to find the platform is recorded.

-

If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial:

-

On the day after the final training session, remove the platform from the pool.

-

Place the animal in the pool and record its swimming path for a set duration (e.g., 60 seconds).

-

Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the this compound-treated and vehicle-treated groups to determine the effect of AMPA receptor antagonism on spatial learning and memory.

Signaling Pathways and Experimental Workflows

The blockade of AMPA receptors by this compound initiates a cascade of downstream signaling events that ultimately impact synaptic plasticity and neuronal function. One of the key pathways affected is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway, which is crucial for long-term potentiation (LTP) and memory formation.

Caption: Downstream signaling cascade affected by this compound.

The diagram above illustrates how this compound, by blocking the AMPA receptor, prevents glutamate-induced calcium influx and the subsequent activation of the CaMKII-ERK-CREB signaling pathway. This inhibition of a critical pathway for synaptic strengthening provides a molecular basis for the observed effects of this compound on learning and memory.

Caption: Experimental workflow for investigating this compound.

This workflow diagram outlines a logical progression for studying the effects of this compound, starting from in vitro electrophysiological and imaging experiments to in vivo behavioral assays. This multi-faceted approach allows for a comprehensive understanding of the compound's mechanism of action from the molecular to the organismal level.

Conclusion

This compound is an indispensable tool for researchers in the field of neuroscience. Its selectivity for the AMPA receptor allows for the precise dissection of the role of this critical receptor in excitatory neurotransmission and synaptic plasticity. The experimental protocols and signaling pathway information provided in this guide offer a framework for the effective application of this compound in a variety of research contexts. By understanding and utilizing this potent antagonist, scientists can continue to unravel the complex mechanisms underlying learning, memory, and various neurological disorders, paving the way for the development of novel therapeutic interventions.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl)propanoic acid | C10H16N2O4 | CID 2253 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of (S)-ATPO: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs). Specifically, it exhibits high affinity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the GluK1 subtype of kainate receptors. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional antagonism, and the experimental methodologies used for its characterization.

Receptor Binding and Functional Activity

This compound's primary mechanism of action is the competitive antagonism of AMPA and kainate receptors. It binds to the ligand-binding domain (LBD) of these receptors, stabilizing an open conformation that prevents agonist-induced channel opening and subsequent ion influx.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for the binding affinity (Ki) and functional antagonism (IC50) of this compound at various AMPA and kainate receptor subunits.

Table 1: Binding Affinity (Ki) of this compound at AMPA Receptor Subunits

| Receptor Subunit | Ki (μM) | Radioligand |

| GluA1 | Data not available | - |

| GluA2 | 12.2 (IC50) | [3H]AMPA[1] |

| GluA3 | Data not available | - |

| GluA4 | Data not available | - |

Table 2: Functional Antagonism (IC50) of this compound at Kainate Receptor Subunits

| Receptor Subunit | IC50 (μM) | Assay Type |

| GluK1 | Low micromolar affinity | Functional antagonism |

| GluK2 | Data not available | - |

| GluK3 | Data not available | - |

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standard and well-validated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for its target receptors.

Objective: To quantify the affinity of this compound for AMPA receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the specific AMPA receptor subunit of interest (e.g., GluA2).

-

Radioligand: [3H]AMPA.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [3H]AMPA and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]AMPA against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the functional antagonism of this compound by recording ion channel activity in response to agonist application.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced currents at AMPA or kainate receptors.

Materials:

-

Cells expressing the specific receptor subunit of interest (e.g., HEK293 cells transfected with GluK1).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Agonist (e.g., glutamate or kainate).

-

This compound.

Procedure:

-

Cell Preparation: Culture cells expressing the target receptor on coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.

-

Seal Formation: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a known concentration of agonist to elicit an inward current.

-

Antagonist Application: Co-apply the agonist with varying concentrations of this compound and record the resulting currents.

-

Data Analysis: Measure the peak amplitude of the agonist-induced currents in the absence and presence of this compound. Plot the percentage of inhibition of the current against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The antagonistic action of this compound on AMPA and GluK1 receptors leads to the modulation of downstream signaling pathways.

Signaling Pathways

Blockade of AMPA receptors by this compound can inhibit the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. Inhibition of presynaptic GluK1-containing kainate receptors can modulate the release of neurotransmitters such as glutamate and GABA, thereby affecting synaptic transmission and plasticity.

References

In Vitro Characterization of (S)-ATPO: A Technical Guide

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of (S)-ATPO, a potent competitive antagonist of ionotropic glutamate (B1630785) receptors (iGluRs). The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

(S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as this compound, is a valuable pharmacological tool for studying the physiological and pathological roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its antagonist activity at these receptors makes it a subject of interest for investigating conditions associated with excessive excitatory neurotransmission. This document summarizes its binding affinity, functional antagonism, and the experimental methodologies used for its in vitro characterization.

Pharmacological Profile

This compound acts as a competitive antagonist at both AMPA and kainate receptors, with a noted selectivity for kainate receptors containing the GluK1 subunit.[1] The "(S)" enantiomer is the active form, while the "(R)" enantiomer is reportedly inactive.[2]

Binding Affinity

The binding affinity of this compound has been determined at various native and recombinant AMPA and kainate receptor subunits. The available quantitative data is summarized in the table below.

| Receptor/Subunit | Ligand | Assay Type | Preparation | Ki (μM) | IC50 (μM) | Reference |

| Native AMPA Receptors | This compound | Radioligand Binding | Rat Cortex | ~3 | [3] | |

| Homomeric GluK1 | This compound | Radioligand Binding | Recombinant | ~3 | [3] | |

| GluA2 | [3H]AMPA displacement by this compound | Radioligand Binding | GluR2-S1S2J construct | 12.2 | [4] | |

| Homomeric GluK1 | This compound | Functional Assay | HEK293 cells | 25 | [5] | |

| Homomeric GluK2 | This compound | Radioligand Binding | BHK cells | Micromolar affinity | [5] | |

| Homomeric GluK2 | This compound | Functional Assay | HEK293 cells | 21 | [5] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Functional Antagonism

Electrophysiological studies have confirmed the competitive antagonist nature of this compound at both AMPA and kainate receptors.

| Receptor | Agonist | Preparation | Antagonist Effect | Ki (μM) | Reference |

| AMPA Receptors | AMPA | Cultured Rat Cortical Neurons | Competitive reduction of peak responses | 16 | [3] |

| Kainate Receptors | Kainic Acid | Cultured Rat Cortical Neurons | Competitive antagonism | 27 | [3] |

| Kainate Receptors | (2S,4R)-4-Methylglutamic Acid (MeGlu) | Cultured Rat Cortical Neurons | Competitive antagonism | 23 | [3] |

This compound has also been shown to reduce the desensitization of AMPA receptors.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the in vitro characterization of this compound.

Radioligand Binding Assay (Displacement Assay)

This protocol describes a method to determine the binding affinity (Ki) of this compound for AMPA or kainate receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor subtype.

Materials:

-

Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human AMPA or kainate receptor subunit of interest (e.g., GluA2, GluK1).

-

Radioligand: A suitable high-affinity radioligand, such as [3H]-AMPA for AMPA receptors or [3H]-kainate for kainate receptors.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled standard ligand (e.g., L-glutamate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand.

-

Non-specific Binding: Receptor membranes + radioligand + a saturating concentration of a non-labeled competing ligand.

-

Displacement: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for functionally characterizing the antagonist activity of this compound on AMPA or kainate receptors expressed in a cellular system.

Objective: To determine the functional potency (IC50) and mechanism of action (competitive vs. non-competitive) of this compound.

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing the human AMPA or kainate receptor subunit of interest.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

-

Internal Solution (Pipette Solution): e.g., (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

External Solution (Bath Solution): e.g., (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Agonist: A suitable agonist for the receptor being studied (e.g., L-glutamate or AMPA for AMPA receptors; kainate for kainate receptors).

-

Antagonist: this compound.

-

Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

-

Cell Culture: Plate the transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Patching: Using a micromanipulator, form a high-resistance seal (giga-seal) between the recording pipette filled with internal solution and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Apply the agonist at a concentration that elicits a submaximal current response (e.g., the EC20) using a rapid solution exchange system.

-

Antagonist Application:

-

To determine the IC50, co-apply the agonist with increasing concentrations of this compound and measure the inhibition of the agonist-evoked current.

-

To determine the mechanism of antagonism, generate a full agonist concentration-response curve in the absence and presence of a fixed concentration of this compound. A rightward shift in the agonist EC50 with no change in the maximal response is indicative of competitive antagonism.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.

-

For IC50 determination, plot the percentage of inhibition against the log concentration of this compound and fit the data with a sigmoidal dose-response curve.

-

For mechanism of action, perform a Schild analysis on the concentration-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

- 1. Antagonism of GluK1-containing Kainate Receptors Reduces Ethanol Consumption by Modulating Ethanol Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contributions of different kainate receptor subunits to the properties of recombinant homomeric and heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(S)-ATPO for Investigating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental neurological process underlying learning and memory. A key player in the rapid signaling required for these changes is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Understanding the precise role of AMPA receptors in plasticity mechanisms such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD) requires selective pharmacological tools. (S)-ATPO is a potent and selective competitive antagonist of AMPA receptors, making it an invaluable tool for dissecting the contribution of these receptors to synaptic transmission and plasticity. This technical guide provides an in-depth overview of the use of this compound in this context, detailing its mechanism of action, relevant experimental protocols, and the underlying signaling pathways.

Introduction to this compound and AMPA Receptors

The excitatory amino acid (EAA) receptors are crucial for major signaling pathways in the central nervous system.[1] Among these, AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission.[2][3] Their trafficking to and from the synapse is a primary mechanism for the expression of synaptic plasticity.[4][5]

This compound is the active stereoisomer of the potent and selective AMPA receptor antagonist, (RS)-ATPO. Pharmacological studies have shown that the antagonist activity resides in the (S)-enantiomer, while the (R)-enantiomer is devoid of activity at AMPA receptors.[1] As a competitive antagonist, this compound binds to the same site as the endogenous ligand glutamate, thereby preventing channel activation and the subsequent depolarization of the postsynaptic membrane.[1][6] This property allows researchers to isolate and study AMPA receptor-dependent processes in synaptic plasticity.

Quantitative Data: Pharmacology of Competitive AMPA Receptor Antagonists

| Compound Name | Receptor Target | Antagonist Type | IC50 / Ki Value | Application Notes |